molecular formula C9H8F2O2 B8421909 2,3-Difluorophenyl propionate

2,3-Difluorophenyl propionate

Cat. No.: B8421909
M. Wt: 186.15 g/mol
InChI Key: LJSLMKDRUFGKAD-UHFFFAOYSA-N
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Description

2,3-Difluorophenyl propionate is a fluorinated aromatic ester characterized by a propionate group attached to a 2,3-difluorophenyl ring. Fluorine substitution significantly influences molecular properties, including electronic effects, lipophilicity, and intermolecular interactions, making such compounds valuable in pharmaceuticals and materials science . For instance, fluorinated benzamides like N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) exhibit high synthetic yields (88%) and well-defined crystal structures stabilized by hydrogen bonding and C–F···π interactions .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

(2,3-difluorophenyl) propanoate

InChI

InChI=1S/C9H8F2O2/c1-2-8(12)13-7-5-3-4-6(10)9(7)11/h3-5H,2H2,1H3

InChI Key

LJSLMKDRUFGKAD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C(=CC=C1)F)F

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield propionic acid and 2,3-difluorophenol.

Acid-Catalyzed Hydrolysis

  • Conditions : Reflux with aqueous HCl or H₂SO₄.

  • Products : 2,3-Difluorophenol and propionic acid.

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

  • Conditions : NaOH or KOH in aqueous ethanol.

  • Products : Sodium propionate and 2,3-difluorophenol.

  • Relevance : Used industrially to generate intermediates for pharmaceuticals .

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles, enabling functional group interconversion.

Reaction TypeConditionsProducts
Transesterification Alcohol + acid catalystNew ester + 2,3-difluorophenol
Aminolysis Primary/secondary aminesAmide + 2,3-difluorophenol

Example: Reaction with ethanol in H₂SO₄ produces ethyl propionate and 2,3-difluorophenol.

Electrophilic Aromatic Substitution (EAS)

The difluorophenyl ring undergoes EAS, though fluorine’s electron-withdrawing nature deactivates the ring.

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Product : Nitro derivatives at meta/para positions relative to fluorine .

Halogenation

  • Chlorination : Cl₂/FeCl₃ yields 4-chloro-2,3-difluorophenyl propionate .

Reduction Reactions

Catalytic hydrogenation reduces the ester to a primary alcohol.

  • Conditions : H₂/Pd-C in ethanol.

  • Product : 2,3-Difluorobenzyl alcohol + propanol .

Intermediate for Agrochemicals

2,3-Difluorophenyl propionate derivatives are precursors to fungicides (e.g., propiconazole) via triazole coupling .

Pharmaceutical Building Block

Used in synthesizing FFA3 receptor agonists (e.g., compound 57 in ), which modulate metabolic and pain pathways.

Key Data Tables

Comparison with Similar Compounds

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

  • Synthesis : Fo23 is synthesized via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, achieving 88% yield .
  • Crystal Structure : The molecule features coplanar aromatic rings (interplanar angle: 0.5°) and a twisted amide group (23° from aromatic planes). Stabilizing interactions include 1D amide···amide hydrogen bonds (N1–H1···O1 = 3.054 Å) and C–H···F/O contacts .
  • Uniqueness: Fo23 is the first reported trifluorinated benzamide (C₁₃H₈F₃NO), contrasting with 30 difluorinated (C₁₃H₉F₂NO) and 29 tetrafluorinated (C₁₃H₇F₄NO) analogs in the Cambridge Structural Database (CSD) .

Difluorinated and Tetrafluorinated Analogues

  • Structural Trends: Difluorinated benzamides dominate CSD entries (30 structures), suggesting greater synthetic accessibility or stability.
  • Hydrogen Bonding : Unlike Fo23’s trifluorinated system, difluorinated analogs often lack the third fluorine for additional C–F···F or C–F···π interactions, leading to simpler packing motifs .

Halogenated Propionate Derivatives

Threo-1,2-Diphenyl-2,3-difluoropropionate

  • Structure : Features a difluorinated propionate backbone with two phenyl groups. Inversion dimers linked by O–H···O hydrogen bonds dominate its crystal packing, contrasting with fluorinated benzamides that rely on amide-based interactions .
  • Synthetic Relevance : This compound highlights the role of fluorine in modulating stereoelectronic effects, which can influence reactivity in chiral synthesis .

3-(3,5-Difluorophenyl)propionic Acid

  • Similarity: Shares a difluorinated aromatic ring but replaces the ester group with a carboxylic acid.

Fluorinated Pharmaceuticals

Pyrrolo[1,2-b]pyridazine Carboxamides

  • Example : (4aS)-1-[(2,3-Difluorophenyl)methyl]-6,6-difluoro-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide (EP 4 374 877 A2).
  • Role of Fluorine: The 2,3-difluorophenyl group enhances metabolic stability and target binding affinity compared to non-fluorinated analogs. Such compounds demonstrate fluorine’s utility in optimizing pharmacokinetics .

Data Tables

Table 1: CSD Structural Data for Fluorinated Benzamides

Compound Type CSD Entries Substituent Pattern Key Interactions
Trifluorinated (C₁₃H₈F₃NO) 1 2-fluoro, 2,3-difluoro Amide H-bonds, C–F···π
Difluorinated (C₁₃H₉F₂NO) 30 Varied positions Simpler H-bond networks
Tetrafluorinated (C₁₃H₇F₄NO) 29 Multiple fluorine positions Increased steric hindrance

Table 2: Comparison of Fluorinated Propionate Derivatives

Compound Functional Group Fluorine Positions Key Properties
2,3-Difluorophenyl propionate Ester 2,3-aryl Likely moderate lipophilicity, ester stability
Threo-1,2-diphenyl-2,3-difluoropropionate Propionate 2,3-propionate Stereoelectronic effects, dimeric packing
3-(3,5-Difluorophenyl)propionic acid Carboxylic acid 3,5-aryl Strong H-bonding, higher crystallinity

Research Findings and Implications

  • Synthetic Accessibility : Trifluorinated compounds like Fo23 require precise control over fluorine placement, whereas difluorinated analogs are more straightforward to synthesize .
  • Biological Applications : Fluorinated propionates and benzamides are prevalent in drug design due to enhanced binding affinity and metabolic stability. For example, pyrrolo[1,2-b]pyridazine derivatives leverage fluorine to improve therapeutic indices .
  • Structural Gaps : The CSD lacks data on mixed-halogen (F/Cl/Br/I) benzamides and some trifluorinated isomers, representing opportunities for future research .

Q & A

Q. What are the common synthetic routes for synthesizing 2,3-difluorophenyl derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of 2,3-difluorophenyl derivatives typically involves multi-step protocols. For example, 2,3-difluorobenzaldehyde is a key intermediate used in coupling reactions with pyrrolo-pyridazine scaffolds (e.g., methyl (4aR)-1-[(2,3-difluorophenyl)methyl] derivatives via nucleophilic substitution or amidation . Optimization includes:

  • Temperature control : Reactions often proceed at 50–80°C to balance reactivity and byproduct formation.
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in aryl halide intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) ensures high purity (>95%) .
  • Safety : Use gloveboxes for air-sensitive steps and adhere to protocols for handling fluorinated amines (e.g., 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride) to avoid toxicity .

Q. Which analytical techniques are most effective for characterizing 2,3-difluorophenyl-containing compounds?

Methodological Answer:

  • LCMS/HPLC : Use reversed-phase C18 columns with trifluoroacetic acid (TFA) modifiers. For example, SQD-FA05 conditions (1.01 min retention time) resolve polar derivatives, while SMD-TFA05 (1.52 min) separates bulkier analogs .
  • Mass spectrometry : Electrospray ionization (ESI) detects [M+H]+ ions (e.g., m/z 597, 921) with ±2 ppm accuracy for structural confirmation .
  • NMR : 19F^{19}\text{F}-NMR identifies fluorine substitution patterns, while 1H^{1}\text{H}-NMR confirms regioselectivity in aryl coupling .

Q. What factors influence the stability of 2,3-difluorophenyl derivatives during storage and reactions?

Methodological Answer:

  • Thermal stability : Derivatives like O-(2,3-difluorophenyl)-L-serine decompose above 164°C; store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic sensitivity : Propionate esters may hydrolyze under basic conditions (pH >9). Stabilize with buffered solutions (pH 6–7) during biological assays .
  • Oxidative protection : Use argon/vacuum environments for reactions involving fluorinated amines to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in LCMS/HPLC data when analyzing fluorinated compounds?

Methodological Answer: Contradictions often arise from:

  • Column variability : Compare retention times across conditions (e.g., SQD-FA05 vs. SMD-TFA05) to confirm peak identity .
  • Ion suppression : Dilute samples or switch to alternative ionization modes (e.g., APCI for non-polar derivatives).
  • Degradation artifacts : Run stability-indicating assays (e.g., forced degradation under heat/light) to differentiate impurities from parent compounds .

Q. What strategies are employed to elucidate structure-activity relationships (SAR) of 2,3-difluorophenyl derivatives in biological systems?

Methodological Answer:

  • Fluorine scanning : Compare analogs with mono-/di-fluorination (e.g., 2,3-difluorophenyl vs. 3,4-difluorophenyl benzoic acids) to assess electronic effects on target binding .
  • Docking studies : Use crystallographic data (e.g., PDB IDs) to model interactions between fluorinated moieties and enzymatic active sites.
  • Pharmacophore mapping : Overlay bioactivity data (e.g., IC50_{50}) with substituent positions to identify critical hydrogen-bonding or hydrophobic motifs .

Q. How do fluorination patterns affect the electronic properties and reactivity of phenyl propionate derivatives?

Methodological Answer:

  • Electron-withdrawing effects : 2,3-Difluorination lowers the π-electron density of the aryl ring, enhancing electrophilic substitution reactivity at the para position .
  • Steric effects : Ortho-fluorine atoms hinder rotation, stabilizing specific conformers (e.g., in O-(2,3-difluorophenyl)-L-serine, enhancing chiral recognition in catalysis ).
  • Polar interactions : Fluorine’s electronegativity increases dipole moments, improving solubility in polar aprotic solvents (e.g., DMSO) for reaction scalability .

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